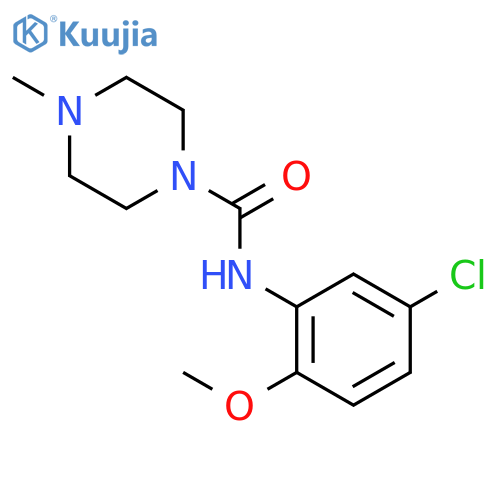

Cas no 196866-39-4 (N-(5-chloro-2-methoxyphenyl)-4-methylpiperazine-1-carboxamide)

N-(5-chloro-2-methoxyphenyl)-4-methylpiperazine-1-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-(5-chloro-2-methoxyphenyl)-4-methylpiperazine-1-carboxamide

- 196866-39-4

- SCHEMBL4306582

- EN300-18392918

- Z409683296

- AKOS029846836

- DTXSID20404687

- CHEMBL492268

- BDBM50019036

-

- インチ: InChI=1S/C13H18ClN3O2/c1-16-5-7-17(8-6-16)13(18)15-11-9-10(14)3-4-12(11)19-2/h3-4,9H,5-8H2,1-2H3,(H,15,18)

- InChIKey: NDMZOVRFEOHISK-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 283.1087545Da

- どういたいしつりょう: 283.1087545Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 2

- 複雑さ: 308

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 44.8Ų

N-(5-chloro-2-methoxyphenyl)-4-methylpiperazine-1-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-18392918-0.25g |

N-(5-chloro-2-methoxyphenyl)-4-methylpiperazine-1-carboxamide |

196866-39-4 | 90% | 0.25g |

$513.0 | 2023-09-19 | |

| Enamine | EN300-18392918-0.05g |

N-(5-chloro-2-methoxyphenyl)-4-methylpiperazine-1-carboxamide |

196866-39-4 | 90% | 0.05g |

$468.0 | 2023-09-19 | |

| Enamine | EN300-18392918-2.5g |

N-(5-chloro-2-methoxyphenyl)-4-methylpiperazine-1-carboxamide |

196866-39-4 | 90% | 2.5g |

$1089.0 | 2023-09-19 | |

| Enamine | EN300-18392918-10g |

N-(5-chloro-2-methoxyphenyl)-4-methylpiperazine-1-carboxamide |

196866-39-4 | 90% | 10g |

$2393.0 | 2023-09-19 | |

| Enamine | EN300-18392918-0.5g |

N-(5-chloro-2-methoxyphenyl)-4-methylpiperazine-1-carboxamide |

196866-39-4 | 90% | 0.5g |

$535.0 | 2023-09-19 | |

| Enamine | EN300-18392918-0.1g |

N-(5-chloro-2-methoxyphenyl)-4-methylpiperazine-1-carboxamide |

196866-39-4 | 90% | 0.1g |

$490.0 | 2023-09-19 | |

| Enamine | EN300-18392918-5g |

N-(5-chloro-2-methoxyphenyl)-4-methylpiperazine-1-carboxamide |

196866-39-4 | 90% | 5g |

$1614.0 | 2023-09-19 | |

| Enamine | EN300-18392918-1g |

N-(5-chloro-2-methoxyphenyl)-4-methylpiperazine-1-carboxamide |

196866-39-4 | 90% | 1g |

$557.0 | 2023-09-19 |

N-(5-chloro-2-methoxyphenyl)-4-methylpiperazine-1-carboxamide 関連文献

-

Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879

-

Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904

-

7. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

-

10. Book reviews

N-(5-chloro-2-methoxyphenyl)-4-methylpiperazine-1-carboxamideに関する追加情報

Professional Introduction to N-(5-chloro-2-methoxyphenyl)-4-methylpiperazine-1-carboxamide (CAS No. 196866-39-4)

N-(5-chloro-2-methoxyphenyl)-4-methylpiperazine-1-carboxamide, a compound with the chemical formula C14H19N2O2Cl, is a significant molecule in the field of pharmaceutical research. This compound is characterized by its N-(5-chloro-2-methoxyphenyl) moiety and a 4-methylpiperazine-1-carboxamide backbone, which contribute to its unique pharmacological properties. The presence of a chlorine atom at the 5-position of the phenyl ring and a methoxy group at the 2-position enhances its reactivity and binding affinity, making it a valuable scaffold for drug development.

The CAS number 196866-39-4 identifies this compound as a specific chemical entity, ensuring consistency and precision in scientific communication. This compound has garnered attention in recent years due to its potential applications in the treatment of neurological and psychiatric disorders. The 4-methylpiperazine core is known for its role in modulating neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial for conditions such as depression, anxiety, and schizophrenia.

Recent research has highlighted the significance of N-(5-chloro-2-methoxyphenyl)-4-methylpiperazine-1-carboxamide in the development of novel therapeutic agents. Studies have demonstrated that this compound exhibits potent inhibitory effects on certain enzymes and receptors, making it a promising candidate for further investigation. For instance, its interaction with serotonin reuptake transporters (SERTs) has been explored as a potential mechanism for enhancing serotonin levels in the synaptic cleft, which could be beneficial in treating mood disorders.

In addition to its pharmacological potential, this compound has shown interesting interactions with other biological targets. The 5-chloro and 2-methoxy substituents on the phenyl ring contribute to its ability to cross the blood-brain barrier, which is essential for central nervous system (CNS) drug delivery. This property makes it an attractive candidate for developing drugs that require direct access to neural tissues.

The synthesis of N-(5-chloro-2-methoxyphenyl)-4-methylpiperazine-1-carboxamide involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the chloro and methoxy groups at specific positions on the phenyl ring necessitates careful selection of reagents and catalysts to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve optimal results.

Current research efforts are focused on optimizing the synthesis of this compound to improve scalability and cost-effectiveness. Additionally, studies are underway to evaluate its safety profile and pharmacokinetic properties in preclinical models. These investigations aim to provide a comprehensive understanding of its potential as a therapeutic agent before moving into human clinical trials.

The pharmacological activity of N-(5-chloro-2-methoxyphenyl)-4-methylpiperazine-1-carboxamide is influenced by its structural features. The piperazine ring acts as a key pharmacophore, facilitating interactions with biological targets. The electron-withdrawing nature of the chloro group enhances binding affinity, while the methoxy group introduces steric hindrance that can fine-tune receptor interactions. These structural elements collectively contribute to its unique pharmacological profile.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of this compound with high accuracy. Molecular docking studies have revealed that it can effectively interact with various receptors and enzymes involved in neurotransmitter regulation. These insights have guided the design of analogs with improved potency and selectivity.

The therapeutic applications of N-(5-chloro-2-methoxyphenyl)-4-methylpiperazine-1-carboxamide are diverse and promising. Beyond its potential in treating mood disorders, it has shown promise in addressing cognitive impairments associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter systems makes it a versatile tool for exploring new treatment strategies.

In conclusion, N-(5-chloro-2-methoxyphenyl)-4-methylpiperazine-1-carboxamide (CAS No. 196866-39-4) is a compound with significant pharmaceutical potential. Its unique structural features and interactions with biological targets make it an attractive candidate for further research and development. As our understanding of neurological disorders continues to evolve, compounds like this one will play a crucial role in advancing therapeutic interventions.

196866-39-4 (N-(5-chloro-2-methoxyphenyl)-4-methylpiperazine-1-carboxamide) 関連製品

- 2877763-18-1(6-fluoro-4-(4-{imidazo[1,2-a]pyrazin-8-yl}piperazin-1-yl)quinazoline)

- 2680669-62-7(tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-(2,5-dimethylphenyl)carbamate)

- 1461704-70-0((5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride)

- 171670-07-8(6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylic acid)

- 921873-98-5(3-benzyl-1-{4-(trifluoromethyl)phenylmethyl}-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 2171759-70-7(2-({2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhexanamidoethyl}sulfanyl)acetic acid)

- 2680850-50-2(3-3-methyl-4-(2,2,2-trifluoroacetyl)piperazin-1-ylpropanoic acid)

- 2229454-11-7(3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4,4-difluorobutanoic acid)

- 2680695-81-0((1r,3s)-3-Hydroxy-3-methyl-1-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclobutane-1-carboxylic acid)

- 1795482-01-7(3-[1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)sulfonyl]-4-piperidinyl]-2,4-thiazolidinedione)